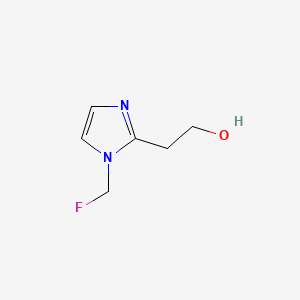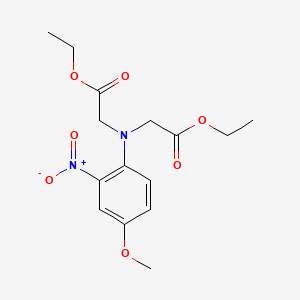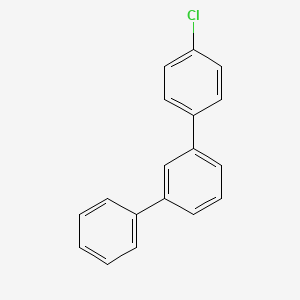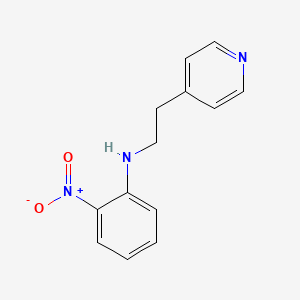
Isopropyl 3-chloro-2-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 3-chloro-2-oxobutanoate is an organic compound with the molecular formula C7H11ClO3. It is a chlorinated ester that is often used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both a chloro and an oxo group, making it a valuable building block in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isopropyl 3-chloro-2-oxobutanoate can be synthesized through the alkylation of enolate ions. The process typically involves the following steps:
Formation of Enolate Ion: The starting material, such as a β-keto ester, is treated with a strong base like sodium ethoxide in ethanol to form the enolate ion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the alkylation process.
Análisis De Reacciones Químicas
Types of Reactions
Isopropyl 3-chloro-2-oxobutanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the chloro group under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Major Products
Substitution: Formation of substituted esters.
Reduction: Formation of isopropyl 3-hydroxy-2-oxobutanoate.
Hydrolysis: Formation of 3-chloro-2-oxobutanoic acid.
Aplicaciones Científicas De Investigación
Isopropyl 3-chloro-2-oxobutanoate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of isopropyl 3-chloro-2-oxobutanoate involves its reactivity as an electrophile due to the presence of the chloro group. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The oxo group also plays a crucial role in its reactivity, allowing for reduction and hydrolysis reactions.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-chloro-2-oxobutanoate: Similar structure but with an ethyl group instead of an isopropyl group.
Methyl 3-chloro-2-oxobutanoate: Similar structure but with a methyl group instead of an isopropyl group.
Propyl 3-oxobutanoate: Lacks the chloro group but has a similar ester and oxo functionality.
Uniqueness
Isopropyl 3-chloro-2-oxobutanoate is unique due to the presence of the isopropyl group, which can influence its reactivity and steric properties compared to its ethyl and methyl analogs. This makes it a valuable intermediate in specific synthetic applications where the isopropyl group is desired.
Propiedades
Fórmula molecular |
C7H11ClO3 |
|---|---|
Peso molecular |
178.61 g/mol |
Nombre IUPAC |
propan-2-yl 3-chloro-2-oxobutanoate |
InChI |
InChI=1S/C7H11ClO3/c1-4(2)11-7(10)6(9)5(3)8/h4-5H,1-3H3 |
Clave InChI |
MITNHDILEJEOOS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C(=O)C(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Benzo[b]thien-3-yl-2,3,4,5-tetrahydro-3-methylpyridine](/img/structure/B13933388.png)
![1,6,7,8-Tetrahydro-2h-indeno[5,4-b]furan-8-ylacetonitrile](/img/structure/B13933394.png)

![2-[2-Chloro-6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]ethynyl-tri(propan-2-yl)silane](/img/structure/B13933403.png)






![4-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13933442.png)


